molecular formula C19H15ClN4O4 B11141940 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11141940
M. Wt: 398.8 g/mol
InChI Key: IUUGWXIMNPUXKJ-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with a chloro and methyl group, and an acetamide moiety linked to a triazolopyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the chromen derivative, which is then reacted with appropriate reagents to introduce the triazolopyridine moiety.

    Preparation of Chromen Derivative: The chromen derivative can be synthesized by reacting 6-chloro-4-methyl-2H-chromen-2-one with appropriate nucleophiles under controlled conditions.

    Introduction of Triazolopyridine Moiety: The chromen derivative is then reacted with 1,2,4-triazolo[4,3-a]pyridine-3-ylmethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group on the chromen ring can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is unique due to the presence of both the chromen and triazolopyridine moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN4O4

Molecular Weight

398.8 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H15ClN4O4/c1-11-6-19(26)28-14-8-15(13(20)7-12(11)14)27-10-18(25)21-9-17-23-22-16-4-2-3-5-24(16)17/h2-8H,9-10H2,1H3,(H,21,25)

InChI Key

IUUGWXIMNPUXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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